(1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate
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Overview
Description
(1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate is an organic compound that belongs to the class of naphthyl benzoates This compound is characterized by the presence of a hydroxy group and a benzoate ester linked to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate typically involves the esterification of (1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of (1R,2R)-trans-1-Oxo-1,2-dihydro-2-naphthyl benzoate.
Reduction: Formation of (1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions due to its specific stereochemistry and functional groups.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate: A stereoisomer with similar chemical properties but different biological activity.
(1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl acetate: An ester derivative with a different acyl group.
(1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl methyl benzoate: A methylated derivative with altered reactivity.
Uniqueness
(1R,2R)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to distinct pharmacological profiles compared to its isomers and derivatives.
Properties
IUPAC Name |
(1-hydroxy-1,2-dihydronaphthalen-2-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGSBYSSVSBBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC3=CC=CC=C3C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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